molecular formula C14H11BrFNO B11691131 3-bromo-N-[(4-fluorophenyl)methyl]benzamide

3-bromo-N-[(4-fluorophenyl)methyl]benzamide

Cat. No.: B11691131
M. Wt: 308.14 g/mol
InChI Key: NTAIFPRNUAKMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 3-bromo-N-[(4-fluorophenyl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzoic acid and 4-fluorobenzylamine.

    Amidation Reaction: The 3-bromobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

Chemical Reactions Analysis

3-bromo-N-[(4-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

3-bromo-N-[(4-fluorophenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .

Comparison with Similar Compounds

3-bromo-N-[(4-fluorophenyl)methyl]benzamide can be compared with other benzamide derivatives:

    3-bromo-N-[(4-chlorophenyl)methyl]benzamide: Similar structure but with a chlorine atom instead of fluorine. This change can affect its reactivity and biological activity.

    3-bromo-N-[(4-methylphenyl)methyl]benzamide: The presence of a methyl group instead of fluorine can lead to different chemical properties and applications.

    3-bromo-N-[(4-nitrophenyl)methyl]benzamide:

Properties

Molecular Formula

C14H11BrFNO

Molecular Weight

308.14 g/mol

IUPAC Name

3-bromo-N-[(4-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C14H11BrFNO/c15-12-3-1-2-11(8-12)14(18)17-9-10-4-6-13(16)7-5-10/h1-8H,9H2,(H,17,18)

InChI Key

NTAIFPRNUAKMCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.